Pentatreotide
描述
Evolution of Somatostatin (B550006) Receptor Targeting in Molecular Imaging and Radiopharmaceutical Science
The journey of somatostatin receptor targeting began with the discovery of the native peptide hormone somatostatin in 1973. mdpi.com Somatostatin is a key regulator of the endocrine system, but its therapeutic and diagnostic utility was limited by an extremely short biological half-life of only one to three minutes. mdpi.com This led researchers to develop more stable synthetic analogs. A major breakthrough was the creation of octreotide (B344500), an octapeptide that mimics the biologically active portion of somatostatin but has a significantly longer half-life. mdpi.comyoutube.com
A crucial discovery was that many human tumors, especially NETs, express a high density of somatostatin receptors on their cell surfaces, far more than most healthy tissues. snmjournals.orgrichtlijnendatabase.nl This overexpression presented a clear target for diagnostic imaging and therapy. snmjournals.orgresearchgate.net The initial attempts at in-vivo imaging utilized an octreotide analog radiolabeled with Iodine-123. nih.govemory.edu While successful in visualizing tumors, this agent had suboptimal characteristics, including high uptake in the liver and intestines, which interfered with abdominal imaging. emory.edu
This challenge spurred the development of new agents with improved properties. The next significant step was the introduction of pentetreotide (B1679299) labeled with Indium-111 ([¹¹¹In]In-pentetreotide). viamedica.pl This agent, commercially known as OctreoScan, marked a revolutionary advance. nih.govbachem.com Approved by the U.S. Food and Drug Administration (FDA) in 1994, it became the first peptide radiopharmaceutical to see widespread clinical use and was considered the gold standard for imaging NETs for many years. bachem.comnih.govsnmjournals.org The success of [¹¹¹In]In-pentetreotide validated the concept of peptide receptor scintigraphy and laid the groundwork for an entire class of radiopharmaceuticals. viamedica.plnih.gov
Subsequent evolution in the field has focused on enhancing imaging quality and therapeutic efficacy. This includes the introduction of different radionuclides such as Technetium-99m for better image quality in single-photon emission computed tomography (SPECT) and, more significantly, the development of positron-emitting tracers for use with positron emission tomography (PET). snmjournals.orgviamedica.pl PET agents, such as those labeled with Gallium-68, offer superior spatial resolution and diagnostic sensitivity compared to SPECT imaging with [¹¹¹In]In-pentetreotide. viamedica.plnih.govmdpi.com This ongoing evolution, from early iodine-labeled compounds to advanced PET agents and therapeutic radiopharmaceuticals, all builds upon the foundational principles established through the development and clinical application of pentetreotide. snmjournals.orgnih.gov
| Milestone | Development | Significance |
| 1973 | Discovery of the native hormone somatostatin. mdpi.com | Identified the key peptide for targeting. |
| Early 1980s | Synthesis of octreotide, a stable somatostatin analog. mdpi.comyoutube.com | Overcame the short half-life of native somatostatin, enabling clinical use. |
| 1989 | First in-vivo imaging with [¹²³I-Tyr³]octreotide. mdpi.comnih.gov | Provided proof-of-concept for SSTR imaging but had limitations. |
| Early 1990s | Development of [¹¹¹In]In-pentetreotide (OctreoScan). nih.govresearchgate.net | Introduced a clinically superior agent with better imaging properties and pharmacokinetics. |
| 1994 | FDA approval of [¹¹¹In]In-pentetreotide. nih.govsnmjournals.org | Established peptide receptor scintigraphy as a standard diagnostic tool for NETs. |
| Late 1990s/2000s | Introduction of chelators like DOTA and radionuclides like ⁹⁰Y and ¹⁷⁷Lu. bachem.comnih.gov | Paved the way for Peptide Receptor Radionuclide Therapy (PRRT). |
| Mid-2000s | Development of ⁶⁸Ga-labeled DOTA-peptides for PET imaging. snmjournals.orgviamedica.pl | Significantly improved diagnostic accuracy with higher-resolution PET/CT technology. |
Fundamental Principles of Peptide-Based Radiopharmaceutical Design
The Targeting Peptide: This is the vector molecule responsible for delivering the radioactivity to the target tissue. mazums.ac.ir The ideal peptide has a high binding affinity and specificity for its target receptor, which is overexpressed on cancer cells. mdpi.com It must also exhibit favorable pharmacokinetics, including rapid localization to the target and fast clearance from non-target tissues and the bloodstream to ensure a high target-to-background signal ratio. emory.edupatsnap.com Furthermore, the peptide must be stable against degradation by enzymes in the body. mazums.ac.ir Modifications, such as the introduction of D-amino acids or cyclization, are often employed to enhance this stability. mazums.ac.ir
The Bifunctional Chelator: This molecule acts as a stable cage for the metallic radionuclide. youtube.comnih.gov It is "bifunctional" because one part of the molecule binds tightly to the radioisotope, while another part provides a site for covalent attachment to the targeting peptide, often via a linker. semanticscholar.orgnih.gov The bond between the chelator and the radionuclide must be extremely stable in vivo to prevent the release of the free radioisotope, which could cause unwanted radiation exposure to healthy tissues. bachem.comnih.gov Common examples of chelators include acyclic molecules like diethylenetriaminepentaacetic acid (DTPA) and macrocyclic molecules like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). semanticscholar.org Macrocyclic chelators like DOTA generally form more stable complexes with a wider range of radionuclides compared to acyclic ones like DTPA. bachem.comsemanticscholar.org
The Radionuclide: The choice of radioisotope depends on the intended application.
For Diagnostic Imaging: Gamma (γ) emitters like Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹ᵐTc) are used for SPECT imaging. researchgate.netviamedica.pl Positron (β+) emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are used for the higher-resolution PET imaging technique. snmjournals.orgnih.gov These isotopes have relatively short half-lives and emit radiation that can be detected externally to create an image.
For Radionuclide Therapy: Particle-emitting isotopes are used to deliver a cytotoxic radiation dose directly to the tumor cells. patsnap.com Beta (β-) emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are commonly used. nih.gov Auger electron emitters, such as ¹¹¹In, also have therapeutic potential due to their high-energy, short-range emissions, which can cause significant damage to cellular DNA when the radiopharmaceutical is internalized by the tumor cell. snmjournals.orgnih.gov
The rational design process involves optimizing each of these components to create a final compound with high tumor uptake and retention, minimal accumulation in healthy organs, and the appropriate radiation characteristics for its purpose. nih.gov
Historical Context of Pentetreotide's Contribution to Receptor-Targeted Research Methodologies
Pentetreotide is the non-radioactive chemical entity that, when chelated with Indium-111, becomes the radiopharmaceutical [¹¹¹In]In-pentetreotide. rxlist.comfda.gov It is a conjugate of octreotide and the chelator DTPA. rxlist.comsnmjournals.org Its introduction in the early 1990s was a watershed moment for nuclear oncology and established the clinical viability of receptor-targeted imaging. viamedica.plresearchgate.net
The development of [¹¹¹In]In-pentetreotide provided a solution to the shortcomings of its radioiodinated predecessor. emory.edu Its chemical structure and pharmacokinetic profile resulted in rapid blood clearance, primarily via the kidneys, and low hepatobiliary excretion. richtlijnendatabase.nlemory.edupatsnap.com This biodistribution was a significant advantage, as it reduced background activity in the abdomen and allowed for clearer visualization of neuroendocrine tumors, which are often located in the pancreas or gastrointestinal tract. emory.edu
The widespread clinical success of [¹¹¹In]In-pentetreotide served as a crucial proof-of-principle for the entire field of peptide-based radiopharmaceuticals. nih.gov It demonstrated that:
Synthetic peptides could be used to effectively target receptor-positive tumors in vivo. nih.gov
The overexpression of receptors on tumors was a viable strategy for achieving high-contrast diagnostic images. rxlist.com
Chelation chemistry could be successfully employed to label peptides with metallic radionuclides suitable for imaging. researchgate.net
Furthermore, the use of [¹¹¹In]In-pentetreotide provided a noninvasive method to determine the somatostatin receptor status of a patient's tumors. nih.govnih.gov This had direct therapeutic implications, as a positive scan could predict which patients might respond to treatment with non-radioactive ("cold") somatostatin analogs like octreotide for symptom control. nih.gov This established an early "theranostic" paradigm, where the diagnostic imaging agent helps guide therapeutic decisions. researchgate.net
Research with [¹¹¹In]In-pentetreotide also laid the foundation for peptide receptor radionuclide therapy (PRRT). patsnap.comnih.gov The internalization of the radiolabeled peptide after binding to the SSTR on the tumor cell surface was a key finding. nih.gov This meant that a radionuclide, once delivered to the cell, would be retained inside, maximizing the radiation dose to the tumor. Studies using high doses of [¹¹¹In]In-pentetreotide for therapy demonstrated that targeted radiation could be delivered to tumors, causing shrinkage and providing clinical benefit to patients. researchgate.netnih.govsnmjournals.org Although ¹¹¹In was later superseded by more potent therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y, these pioneering therapeutic studies with pentetreotide were instrumental in validating the concept of PRRT. nih.govsnmjournals.org
Structure
2D Structure
属性
CAS 编号 |
142694-57-3 |
|---|---|
分子式 |
C63H85N13O20S2 |
分子量 |
1408.6 g/mol |
IUPAC 名称 |
2-[[10-(4-aminobutyl)-16-benzyl-19-[[2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C63H85N13O20S2/c1-36(77)54-62(94)71-48(61(93)73-55(37(2)78)63(95)96)35-98-97-34-47(70-57(89)44(25-38-13-5-3-6-14-38)66-49(79)29-75(31-51(82)83)23-21-74(30-50(80)81)22-24-76(32-52(84)85)33-53(86)87)60(92)68-45(26-39-15-7-4-8-16-39)58(90)69-46(27-40-28-65-42-18-10-9-17-41(40)42)59(91)67-43(56(88)72-54)19-11-12-20-64/h3-10,13-18,28,36-37,43-48,54-55,65,77-78H,11-12,19-27,29-35,64H2,1-2H3,(H,66,79)(H,67,91)(H,68,92)(H,69,90)(H,70,89)(H,71,94)(H,72,88)(H,73,93)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,95,96) |
InChI 键 |
DSCDMAQBPMKHAS-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(DTPA-Phe(1))-octreotide (In(III)-DTPA-Phe(1))-octreotide (In-diethylenetriamine pentaacetic acid-D-Phe)octreotide (In111-DTPA-Phe(1))-octreotide 161Tb-(DTPA-Phe(1))-octreotide In-111 DTPAOC In-DTPA-D-Phe-octreotide indium-111-D-Phe(1)-octreotide octreotide, DTPA-Phe(1)- SDZ 215-811 SDZ-215-811 terbium-161-(DTPA-Phe(1))-octreotide |
产品来源 |
United States |
Pentatreotide: Molecular Structure and Synthetic Biology Investigations
Chemical Scaffolding and Peptoid-Peptide Hybrid Characteristics
Pentatreotide's structure is characterized by a sophisticated design that combines a well-established somatostatin (B550006) analog with a robust chelating moiety. This hybrid nature is crucial for its functionality, particularly in radiopharmaceutical applications.
Somatostatin Analog Core Structure: Octreotide (B344500) Moiety Elucidation
At the heart of this compound lies the octreotide moiety. Octreotide is a synthetic octapeptide that functions as a long-acting analog of the naturally occurring hormone somatostatin. mims.comnih.govfrontiersin.org Somatostatin itself is a cyclic peptide, typically existing as a 14-amino acid or 28-amino acid form, which plays a pivotal role in regulating various endocrine and nervous system functions by inhibiting the secretion of hormones such as growth hormone, insulin, and glucagon. mims.comnih.govauntminnie.com
Octreotide was developed to overcome the short biological half-life of natural somatostatin (1-3 minutes) while retaining its potent inhibitory effects. frontiersin.orgauntminnie.commdpi.com Its octapeptide structure mimics the pharmacologically active region of somatostatin, conferring enhanced stability against enzymatic degradation and a longer duration of action. mims.comauntminnie.commdpi.com This makes octreotide an ideal scaffold for further chemical modifications aimed at specific applications.
Chelator Integration: Diethylenetriaminepentaacetic Acid (DTPA) Conjugation Strategies
To enable the attachment of radionuclides, a chelating agent is covalently linked to the octreotide core. Diethylenetriaminepentaacetic acid (DTPA) is the chelator of choice in this compound. nih.govfishersci.nowikipedia.org DTPA is an aminopolycarboxylic acid, structurally an expanded version of EDTA, known for its strong ability to bind metal ions. fishersci.nowikipedia.org
The conjugation of DTPA to octreotide results in this compound, specifically [DTPA-D-Phe1]-octreotide. auntminnie.comresearchgate.netkarger.commsac.gov.au This chemical linkage allows this compound to form stable complexes with various metal radionuclides, such as Indium-111 (¹¹¹In). auntminnie.comnih.govresearchgate.netkarger.comnih.gov The resulting radioconjugate, ¹¹¹In-pentetreotide (also known as Octreoscan®), is widely utilized for imaging purposes, particularly for detecting neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). auntminnie.comnih.govresearchgate.netkarger.comnih.gov The conjugation strategy ensures that the chelator does not significantly interfere with the octreotide moiety's ability to bind to its target receptors, maintaining the biological activity of the somatostatin analog. researchgate.net
Principles of Rational Design for Somatostatin Receptor Ligand Development
The development of somatostatin receptor (SSTR) ligands, including compounds like this compound, is guided by principles of rational design, aiming to achieve high affinity, selectivity, and desired pharmacokinetic properties. SSTRs are G-protein-coupled receptors (GPCRs) with five distinct subtypes (SSTR1-5), each mediating a wide array of physiological functions, including the regulation of hormone release and cell proliferation. frontiersin.orgmdpi.comresearchgate.netpnas.orgpatsnap.comnih.govpnas.org Their overexpression in many neuroendocrine tumors makes them attractive targets for diagnostic and therapeutic agents. mdpi.comnih.govresearchgate.netpnas.orgpatsnap.comnih.govpnas.orgresearchgate.net
Rational design strategies leverage detailed molecular understanding of SSTR structure and ligand-receptor interactions. Recent advancements, particularly through cryo-electron microscopy (cryo-EM), have provided high-resolution structural insights into SSTRs bound to various agonists, including panagonists like pasireotide (B1678482) and subtype-selective compounds. researchgate.netpnas.orgpatsnap.comnih.govpnas.org These structural studies reveal the dynamic nature of ligand binding pockets and identify key determinants for ligand selectivity across different SSTR subtypes. researchgate.netpnas.orgpatsnap.comnih.govpnas.org For instance, conserved recognition patterns and extended binding pockets (EBPs) within SSTRs, distinct from those of earlier analogs like octreotide, have been identified, offering new avenues for designing more potent and selective peptide drugs. nih.govpnas.org
The rational design process involves:
Understanding Receptor Architecture: Elucidating the seven α-helical transmembrane domains, extracellular loops, and cytoplasmic regions that form the ligand-binding site and engage signaling proteins. patsnap.com
Identifying Key Interactions: Pinpointing specific residues in the ligand's β-turn and the receptor's binding pocket that are crucial for interaction, as well as binding "hotspots." patsnap.com
Modulating Selectivity: Designing ligands that can selectively activate or antagonize specific SSTR subtypes, which is critical for improving therapeutic efficacy and reducing off-target effects. frontiersin.orgmdpi.comresearchgate.netpnas.orgpatsnap.comnih.govpnas.org This involves understanding how subtle molecular modifications can alter receptor activation modes and enhance subtype selectivity. patsnap.com
This structure-based drug design (SBDD) approach provides a framework for developing next-generation SSTR ligands with improved pharmacological profiles. researchgate.netpnas.orgpatsnap.comnih.govpnas.org
Advanced Chemical Derivatization Strategies for Modulating Receptor Interactions
One approach involves replacing natural amino acids within the somatostatin analog sequence with non-natural counterparts. For example, the incorporation of mesitylalanine (Msa), a non-natural amino acid with an electron-richer and conformationally restricted side-chain, has been explored. mdpi.com Studies have shown that analogs containing one Msa residue can exhibit increased conformational restriction compared to somatostatin. mdpi.comresearchgate.net Furthermore, the inclusion of a D-Trp at specific positions (e.g., eighth position) can further stabilize the main conformation of the peptide. mdpi.comresearchgate.net These modifications can lead to peptides that bind selectively to one or two somatostatin receptors with comparable or even higher affinity than the natural hormone. mdpi.comresearchgate.net While multiple incorporations of Msa residues can enhance serum stability (e.g., up to 30-fold increase from hours to days), they may sometimes lead to a loss of conformational rigidity and binding affinity. mdpi.com
Another derivatization strategy involves the conjugation of polyethylene (B3416737) glycol (PEG) to the peptide, known as PEGylation. This process can be tailored to achieve mono-PEG polypeptide modification, varying both the site of polymer grafting (e.g., alpha-terminal or lysil-epsilon primary amines) and the type of chemical bond (alkylation or acylation). researchgate.net Such modifications are designed to improve the efficacy and safety of radiolabeled ligands or cytotoxic agents by enhancing their accumulation in tumor tissue. researchgate.net The conjugation of cargoes to octreotide, for instance, represents an attractive approach for effective tumor targeting, leveraging the overexpression of SSTRs in many neuroendocrine tumors. researchgate.net These advanced derivatization techniques allow for precise control over the physicochemical and pharmacokinetic properties of somatostatin analogs, leading to optimized bioconjugates for various biomedical applications.
Molecular Pharmacology and Receptor Biology of Pentatreotide
Somatostatin (B550006) Receptor Subtype Selectivity and Binding Kinetics Investigations
The biological effects of somatostatin and its analogs are mediated through five distinct somatostatin receptor subtypes (SSTR1-SSTR5). nih.govguidetopharmacology.orgmdpi.com These receptors exhibit differential tissue distribution and functional roles. nih.govelifesciences.org Pentatreotide's pharmacological profile is characterized by its specific binding affinities to these subtypes, influencing its diagnostic and potential therapeutic applications.
This compound demonstrates a high affinity for somatostatin receptor subtype 2 (SSTR2). nih.govmims.comdtic.milukinets.org This high binding affinity to SSTR2 is a crucial characteristic, particularly for its application in diagnostic imaging. For instance, Indium-111 (In-111) pentetreotide (B1679299), commonly known as Octreoscan, leverages this high SSTR2 affinity for imaging neuroendocrine tumors (NETs), which frequently overexpress SSTR2 on their cell membranes. nih.govukinets.orgresearchgate.net The strong and selective binding allows for the visualization of SSTR2-positive cells upon imaging. nih.gov
Other somatostatin analogs, such as octreotide (B344500), show high affinity for SSTR2 and SSTR5, while pasireotide (B1678482) exhibits affinity for SSTR1, SSTR2, SSTR3, and SSTR5. mdpi.comwikipedia.org The precise affinity values (Ki) for this compound across all five human SSTR subtypes may vary depending on the specific study and experimental conditions. However, its pronounced selectivity for SSTR2 is consistently highlighted. nih.govmims.comdtic.mil
Table 1: General Somatostatin Receptor Subtype Selectivity of this compound and Related Analogs
| Compound | Primary SSTR Affinity | Other SSTR Affinities (if notable) |
| This compound | SSTR2 (High) | |
| Octreotide | SSTR2, SSTR5 (High) | |
| Pasireotide | SSTR5 (Highest) | SSTR1, SSTR2, SSTR3 |
| Endogenous Somatostatin (SST-14) | SSTR1, SSTR2, SSTR3, SSTR4, SSTR5 (High) |
Mechanistic Studies of Ligand-Receptor Interaction Dynamics and Conformational Changes
Somatostatin receptors (SSTRs) are members of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices. nih.gov Upon ligand binding, SSTRs typically couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.govmdpi.comelifesciences.org This reduction in cAMP can inhibit protein kinase activity, influencing downstream signaling pathways involved in cell proliferation and secretion. mdpi.com
The binding of this compound, like other somatostatin analogs, to its cognate SSTRs involves intricate molecular interactions that induce conformational changes in the receptor. mdpi.comelifesciences.org These changes are crucial for activating the receptor and initiating intracellular signaling cascades. Structural studies, including cryo-electron microscopy (cryo-EM), have begun to delineate the ligand-binding specificity and the conformational rearrangements of SSTRs upon agonist binding. For instance, the cryo-EM structure of human SSTR2 bound to somatostatin (SST-14) in complex with inhibitory G proteins provides insights into the molecular basis of ligand recognition and receptor activation. elifesciences.org Key sites within the receptor's transmembrane regions, such as the TM6 and TM7 segments for SSTR2, play important roles in ligand binding. mdpi.com The dynamics of these ligand-receptor interactions, including association and dissociation rates, are influenced by factors such as temperature and the duration of ligand association. nih.gov
Endocytic Pathways and Receptor Internalization Mechanisms Post-Ligand Binding
A critical aspect of SSTR biology, particularly relevant for somatostatin analogs like this compound, is the process of receptor internalization following ligand binding. When somatostatin analogs bind to SSTRs, the receptor-ligand complex undergoes endocytosis, internalizing into the cell. researchgate.netmdpi.comnih.gov This internalization is an important mechanism for regulating receptor signaling and can also facilitate the delivery of radiolabeled compounds, such as In-111 Pentetreotide, directly into tumor cells for diagnostic and therapeutic purposes. researchgate.netnih.gov
The extent and fate of internalized SSTRs vary significantly among the different subtypes. SSTR2, SSTR3, and SSTR5 are known to internalize to a greater extent upon agonist binding compared to SSTR1 and SSTR4. mdpi.com Following internalization, the fate of the receptor-ligand complex can differ: SSTR3 and SSTR5 are often routed for degradation in lysosomes, while SSTR2 is rapidly recirculated back to the cell surface, allowing for repeated cycles of ligand binding and signaling. mdpi.comnih.gov
Receptor internalization is a dynamic process influenced by receptor phosphorylation. GPCR kinases (GRKs) phosphorylate activated SSTRs, particularly SSTR2, which is a key step in initiating receptor desensitization and internalization. nih.gov The phosphorylation state of specific residues in the SSTR2A receptor can have distinct biological roles, affecting both internalization and desensitization. nih.gov
Allosteric Regulation and Receptor Cross-Talk in Somatostatin Receptor Systems
Somatostatin receptors can engage in complex regulatory mechanisms, including allosteric modulation and cross-talk, which significantly influence their function. SSTRs are capable of forming homodimers (interactions between identical SSTR subtypes) and heterodimers (interactions between different SSTR subtypes) or even associating with other types of GPCRs. mdpi.com
These dimerization events can profoundly affect various receptor properties, including ligand affinity, signal transduction efficiency, receptor desensitization, and internalization rates. mdpi.com For instance, heterodimerization can alter the binding characteristics of a ligand or modify the downstream signaling pathways activated by the receptor complex. The precise mechanisms by which SSTRs regulate signaling through these complex interactions are still under intensive investigation. mdpi.com Allosteric regulation, where a molecule binds to a site distinct from the orthosteric ligand-binding site, can also modulate SSTR activity, further adding to the complexity of somatostatin signaling.
Influence of Cellular Microenvironment on Receptor Functionality
The functionality and responsiveness of somatostatin receptors, including their interaction with ligands like this compound, are significantly influenced by the cellular microenvironment. mdpi.comulisboa.pt In the context of diseases such as neuroendocrine tumors (NETs), the tumor microenvironment (TME) plays a crucial role in modulating the efficacy of somatostatin analogs. mdpi.com
The TME is a complex milieu comprising various cellular and molecular components, including stromal cells, immune cells, blood vessels, and extracellular matrix components, all of which interact with tumor cells. mdpi.com Several factors within this microenvironment can diminish the functional status and therapeutic responsiveness of SSTRs. These include conditions such as hypoxia (low oxygen levels), mechanisms of immune evasion, and alterations in the local cytokine milieu. mdpi.com These microenvironmental influences can impact SSTR expression, receptor internalization, and desensitization, leading to variations in therapeutic outcomes. mdpi.com Understanding these interactions is essential for optimizing the use of SSTR-targeting agents like this compound in clinical settings.
Membrane Microdomains: Caveolae and Lipid Raft Interactions
Cellular membranes are not homogenous but contain specialized microdomains known as lipid rafts and caveolae, which play critical roles in organizing and regulating signal transduction pathways nih.govnih.govwikipedia.org. Lipid rafts are cholesterol and sphingolipid-enriched regions within the plasma membrane that are more ordered and tightly packed than the surrounding bilayer nih.govwikipedia.org. Caveolae are a subset of lipid rafts, characterized by flask-like invaginations of the plasma membrane, and are distinguished by the presence of caveolin proteins nih.govnih.govwikipedia.org. Both lipid rafts and caveolae serve as dynamic platforms for the assembly of signaling molecules, facilitating kinetically favorable interactions necessary for signal transduction nih.govnih.govwikipedia.org.
G-protein coupled receptors (GPCRs), including the somatostatin receptors that this compound targets, are known to localize within these membrane microdomains nih.govnih.gov. This spatial organization within lipid rafts and caveolae is crucial for the efficient coupling of receptors to their downstream effectors and for modulating the specificity and efficacy of signaling nih.govnih.govwikipedia.org. By concentrating specific proteins and lipids, these microdomains can either promote signaling through enhanced receptor-effector coupling or, conversely, inhibit the activity of signaling proteins by segregating them nih.govwikipedia.org. While direct detailed research specifically on this compound's interaction within these microdomains is not extensively documented, the established localization of its target somatostatin receptors within lipid rafts and caveolae implies that this compound's pharmacological effects are initiated and modulated within these specialized membrane environments. This compartmentalization likely contributes to the precise and regulated cellular responses observed upon this compound binding.
G-Protein Coupled Receptor (GPCR) Signaling Transduction Pathways
Somatostatin receptors (SSTRs), the primary targets of this compound, belong to the G-protein coupled receptor superfamily nih.govguidetopharmacology.org. There are five known subtypes of somatostatin receptors: SST1, SST2, SST3, SST4, and SST5, each differentially distributed throughout the central nervous system and periphery guidetopharmacology.org. The activation of these receptors by ligands like this compound initiates a complex series of intracellular events wikipedia.orgkhanacademy.orgpressbooks.pub.
The general mechanism of GPCR signaling involves the binding of an extracellular ligand to the receptor, which induces a conformational change in the GPCR wikipedia.orgkhanacademy.org. This conformational change is then transmitted to an associated heterotrimeric G protein complex, typically composed of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits wikipedia.orgkhanacademy.orgpressbooks.pub. In its inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP) khanacademy.org. Upon receptor activation, the GPCR catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit wikipedia.orgkhanacademy.orgpressbooks.pub. This GTP-binding event triggers the dissociation of the activated Gα-GTP subunit from the Gβγ dimer and from the receptor itself wikipedia.orgkhanacademy.orgpressbooks.pub. Both the activated Gα-GTP subunit and the Gβγ dimer can then interact with and regulate various downstream effector molecules, initiating diverse intracellular signaling cascades wikipedia.orgpressbooks.pub.
Two principal signal transduction pathways commonly associated with GPCRs are the cyclic AMP (cAMP) signal pathway and the phosphatidylinositol signal pathway wikipedia.org.
cAMP Pathway: Gα subunits, specifically Gαs (stimulatory) or Gαi/o (inhibitory), can modulate the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cAMP khanacademy.orgpressbooks.pub. Gαs subunits stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) pressbooks.pub. Conversely, Gαi/o subunits inhibit adenylyl cyclase, resulting in decreased cAMP levels pressbooks.pub.
Phosphatidylinositol Pathway: Another major pathway involves the Gαq subunit, which activates phospholipase C (PLC) wikipedia.orgkhanacademy.org. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+), while DAG activates protein kinase C (PKC) wikipedia.org.
The specific somatostatin receptor subtypes (SST1-SST5) can couple to different G proteins, leading to varied intracellular responses guidetopharmacology.org. For instance, somatostatin receptor activation is known to stimulate multiple intracellular signaling mechanisms, including the inhibition of growth hormone release and modulation of neuronal activity guidetopharmacology.org. Research findings indicate that somatostatin receptor-binding studies in canine insulinomas, which express SSTRs, show specific binding characteristics.
Table 1: Somatostatin Receptor Binding Characteristics in Canine Insulinomas snmjournals.org
| Parameter | Primary Tumor (Mean ± SD) | Liver Metastasis (Mean ± SD) |
| Dissociation Constant (Kd) | 1.7 nM | 1.4 nM |
| Maximum Binding Capacity (Bmax) | 499 fmol/mg membrane protein | 537 fmol/mg membrane protein |
These findings highlight the specific and high-affinity interaction of somatostatin analogs, such as this compound, with SSTRs, which subsequently activate the intricate GPCR signaling networks to elicit their biological effects snmjournals.org.
Preclinical Research Methodologies and Findings with Pentatreotide
In Vitro Cellular and Biochemical Investigations
In vitro studies using cultured cells are essential for the initial characterization of a radiopharmaceutical's biological behavior. These models allow for controlled investigations into receptor binding, cellular processing, and molecular responses to ligand interaction.
The foundation of in vitro research on pentetreotide (B1679299) relies on well-characterized cell line models that express SSTRs. Human neuroblastoma cell lines, such as IMR-32, are noted for their high expression of SSTR2. snmjournals.orgsnmjournals.org Conversely, cell lines like the human pancreatic cancer cell line PANC-1, which has no detectable SSTR2 expression, serve as crucial negative controls in binding studies. snmjournals.orgsnmjournals.orgsnmjournals.org
The rat pancreatic carcinoma cell line AR42J is another widely used model due to its high expression of SSTR2. aacrjournals.org This characteristic makes it suitable for competitive binding assays and for studying the downstream effects of SSTR activation. aacrjournals.org In contrast, the human alveolar basal epithelial carcinoma cell line A549 is SSTR-negative and is used to confirm that the observed effects are receptor-specific. aacrjournals.org Other models include the H69 small cell lung cancer cell line, which shows high expression of both SSTR2 and SSTR5, and various other lung cancer cell lines where SSTR1 and SSTR2 expression has been investigated. mdpi.comnih.gov The selection of appropriate cell lines with varying SSTR subtype expression is critical for evaluating the specificity and potential efficacy of pentetreotide-based radioligands. hormones.grresearchgate.net
Table 1: Examples of Cell Lines Used in Pentetreotide Research
| Cell Line | Origin | Somatostatin (B550006) Receptor (SSTR) Expression | Use in Pentetreotide Research |
|---|---|---|---|
| IMR-32 | Human Neuroblastoma | High SSTR2 expression. snmjournals.orgsnmjournals.org | Positive control for binding and uptake studies. snmjournals.orgsnmjournals.org |
| AR42J | Rat Pancreatic Carcinoma | High SSTR2 expression. aacrjournals.org | Competitive binding and cell proliferation assays. aacrjournals.org |
| H69 | Human Small Cell Lung Cancer | High SSTR2 and SSTR5 expression. mdpi.com | Cell viability studies with somatostatin analogues. mdpi.com |
| PANC-1 | Human Pancreatic Cancer | No detectable SSTR2 expression. snmjournals.orgsnmjournals.org | Negative control for binding studies. snmjournals.orgsnmjournals.org |
| A549 | Human Lung Carcinoma | SSTR-negative. aacrjournals.org | Negative control for binding and proliferation assays. aacrjournals.org |
Quantitative binding assays are performed to determine the affinity of pentetreotide for its target receptors. Pentetreotide demonstrates high affinity for SSTR subtypes 2 and 5, and lower affinity for subtype 3. emory.edu In these assays, a radiolabeled form of pentetreotide, such as Indium-111 labeled pentetreotide (¹¹¹In-pentetreotide), is incubated with SSTR-expressing cells. snmjournals.org
Competition studies are a key component of this research. In these experiments, a fixed amount of radiolabeled ligand is co-incubated with increasing concentrations of a non-radiolabeled competitor (like unlabeled octreotide (B344500) or pentetreotide). The ability of the unlabeled compound to displace the radiolabeled ligand from the receptors allows for the calculation of its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50). For instance, in studies using AR42J cells, nonlabeled octreotide effectively competed with ⁶⁸Ga-DOTATOC for binding to SSTR2, with uptake being almost completely inhibited at an octreotide concentration of 10 μmol/L. aacrjournals.org Such assays confirm that the binding is specific to the receptor of interest. aacrjournals.org The high affinity of pentetreotide for SSTR2 is a primary reason for its successful use in imaging tumors that overexpress this receptor. openmedscience.com
Table 2: Receptor Binding Affinity of Somatostatin Analogues
| Compound | Receptor Subtype | Reported Affinity (IC50/Ki) | Cell Line/System |
|---|---|---|---|
| Octreotide | SSTR2 | Moderate Affinity | Human Lung Cancer Cell Line Membranes nih.gov |
| Pentetreotide | SSTR2, SSTR5 | High Affinity emory.edusnmjournals.org | SSTR-expressing cells emory.edusnmjournals.org |
| [⁶⁸Ga]Ga-DOTATOC | SSTR2 | High Affinity | AR42J cells aacrjournals.org |
| AN-238 | SSTR2 | High Affinity | MPC-mCherry tumor sections thno.org |
Once bound to the receptor, the pentetreotide-receptor complex is internalized by the cell. auntminnie.com Studies analyzing the dynamics of this process distinguish between the membrane-bound radioligand and the internalized fraction. This is often achieved by an acid wash procedure, which removes surface-bound radioactivity, leaving only the internalized portion to be measured. aacrjournals.org
Research has shown that radiolabeled somatostatin analogues are rapidly internalized. aacrjournals.org The internalized radiolabeled metabolite, such as ¹¹¹In-DTPA-D-Phe, is effectively trapped within the cell's lysosomes, which prevents it from passing back through the cell membrane. auntminnie.com This cellular retention is a critical factor for the success of PRRT, as it ensures that the therapeutic radionuclide remains within the target tumor cell long enough to deliver a cytotoxic radiation dose. Studies comparing different radiolabeled somatostatin analogues have found that compounds like DOTATOC can exhibit high tumor retention, with a significant percentage of maximum uptake still present at 24 hours post-administration. nih.gov The prolonged retention within the cell enhances the therapeutic effect. nih.gov
A key question in the clinical use of somatostatin analogues is whether chronic exposure to the drug can lead to receptor desensitization or downregulation (a decrease in the number of receptors), which could reduce the effectiveness of subsequent treatments or diagnostic scans. This phenomenon, known as tachyphylaxis, has been investigated in vitro. snmjournals.orgsnmjournals.orgsnmjournals.org
In one key study, SSTR2-expressing IMR-32 neuroblastoma cells were exposed to octreotide for periods of 24 hours (acute) and 2 weeks (chronic) to mimic clinical scenarios. snmjournals.orgsnmjournals.org Following this exposure, the binding of ¹¹¹In-pentetreotide was assessed. The results showed that neither acute nor chronic octreotide exposure significantly altered the binding of ¹¹¹In-pentetreotide. snmjournals.orgsnmjournals.org Furthermore, using quantitative polymerase chain reaction (qPCR), the study found that the gene copy numbers for SSTR2 were not significantly changed by the octreotide treatment. snmjournals.orgsnmjournals.org These in vitro findings suggest that exposure to octreotide for up to two weeks does not cause significant SSTR2 downregulation or tachyphylaxis at the gene expression or receptor binding level in this cell model. snmjournals.orgsnmjournals.org
Animal Model Research in Receptor-Targeted Radiotracer Development
Animal models, particularly those involving tumor xenografts, are indispensable for evaluating the in vivo behavior of radiotracers like pentetreotide. They bridge the gap between cell culture findings and human clinical trials.
To study pentetreotide in vivo, researchers utilize immunocompromised mice (such as nude or NOD scid gamma mice) that can accept grafts of human tumors without rejection. researchgate.netmdpi.com These grafts, known as xenografts, can be established from established cancer cell lines (cell line-derived xenografts) or from tumor tissue taken directly from a patient (patient-derived xenografts, or PDXs). mdpi.comnih.gov
For NET research, human PNET cell lines like BON1 and QGP1 are often used to create xenograft models. amegroups.org More recently, PDX models have gained prominence because they are believed to better retain the cellular and genetic complexity of the original human tumor. nih.govmdpi.com For example, PDX models for pancreatic neuroendocrine tumors (PNETs) have been successfully established, maintaining the specific morphology and gene expression signature of the original tumor through multiple passages in mice. nih.gov
These xenograft models are extensively characterized to ensure they are clinically relevant. This involves staining tumor sections for key markers, including neuroendocrine markers like chromogranin A (CgA) and synaptophysin (SYP), the proliferation marker Ki67, and, crucially, SSTR2. researchgate.netmdpi.com For instance, the NEC913 PDX model was shown to be positive for CgA, SYP, and SSTR2, making it a valuable tool for testing SSTR2-targeted agents. mdpi.com In contrast, the NEC1452 model was SSTR2-negative, serving as a useful control. mdpi.com The ability to detect these tumors using imaging techniques like Gallium-68 DOTATATE PET-CT further validates their use in preclinical radiotracer development. nih.gov
Table 3: Examples of Neuroendocrine Tumor Xenograft Models
| Model Name/Type | Source | Host Animal | Key Characteristics | Application |
|---|---|---|---|---|
| PDX-PNET (HNV) | Patient-derived Pancreatic Neuroendocrine Tumor | Immunocompromised Mice | Maintained PNET morphology; expressed PNET genes; harbored MEN1 and PTEN mutations; detectable by ⁶⁸Ga-DOTATATE PET-CT. nih.gov | Evaluating mTOR inhibitors. nih.gov |
| NEC913 PDX | Patient-derived Neuroendocrine Carcinoma | NOD Scid Gamma (NSG) Mice | Expressed Chromogranin A, Synaptophysin, and SSTR2. mdpi.com | Testing SSTR2-targeted peptide imaging. mdpi.com |
| NEC1452 PDX | Patient-derived Neuroendocrine Carcinoma | NOD Scid Gamma (NSG) Mice | Expressed Chromogranin A and Synaptophysin; SSTR2-negative. mdpi.com | Negative control for SSTR2-targeted imaging. mdpi.com |
| BON1 Xenograft | Human PNET Cell Line | Immunocompromised Mice | Established from a metastatic PNET lymph node. amegroups.org | General studies of PNET biology and therapy. amegroups.org |
Assessment of Tumor-to-Nontumor Ratios in Experimental Imaging
A critical factor in the efficacy of a radiopharmaceutical for imaging is its ability to accumulate in tumor tissue while clearing from surrounding healthy tissue, resulting in a high tumor-to-nontumor ratio. Preclinical studies have consistently shown that ¹¹¹In-pentetreotide and newer analogs achieve favorable tumor-to-nontumor ratios. viamedica.plemory.edu
In studies with small animal imaging, high ratios of tumor uptake to nontumor uptake were observed as early as 1 hour after injection. emory.edu For instance, in neuroblastoma models, while the absolute uptake of ⁶⁸Ga-DOTATOC (a related somatostatin analog) was lower than that of the metabolic tracer FDG, the tumor-to-background ratio was higher with ⁶⁸Ga-DOTATOC, leading to better tumor visualization. iiarjournals.org
| Radiopharmaceutical | Preclinical Model | Key Finding | Reference |
|---|---|---|---|
| ¹¹¹In-pentetreotide | General Small Animal Models | High tumor-to-nontumor uptake ratio at 1 hour post-injection. | emory.edu |
| ⁶⁸Ga-DOTATOC | Neuroblastoma Xenografts | Higher tumor-to-background ratio compared to FDG. | iiarjournals.org |
| ⁹⁹ᵐTc-HYNIC-TOC | Animal Models | Higher target-to-nontarget ratios than ¹¹¹In-pentetreotide. | viamedica.pl |
| ⁹⁹ᵐTc-TATE and ⁹⁹ᵐTc-TOC | AR42J Tumor-Bearing Rats | Greater tumor-to-nontumor ratio than ¹¹¹In-pentetreotide. | snmjournals.org |
Comparative Preclinical Imaging Studies with Analogous Somatostatin Receptor Ligands
Comparative preclinical studies have been instrumental in advancing the field of somatostatin receptor imaging, pitting ¹¹¹In-pentetreotide against newer analogs to identify agents with improved imaging characteristics.
¹¹¹In-pentetreotide vs. ⁹⁹ᵐTc-labeled analogs: Studies comparing ¹¹¹In-pentetreotide with ⁹⁹ᵐTc-labeled peptides have shown that the latter can offer advantages. For example, ⁹⁹ᵐTc-HYNIC-TOC has demonstrated a more favorable biodistribution in some clinical trials, leading to higher target-to-nontarget ratios and the detection of more lesions. viamedica.pl However, another ⁹⁹ᵐTc-labeled analog, ⁹⁹ᵐTc-P829, was found to be less suitable for detecting endocrine tumors compared to ¹¹¹In-pentetreotide due to higher nonspecific uptake in the lungs, bone marrow, and liver, resulting in lower tumor uptake ratios. snmjournals.org
¹¹¹In-pentetreotide vs. ⁶⁸Ga-labeled analogs: The advent of Gallium-68 (⁶⁸Ga) labeled somatostatin analogs for Positron Emission Tomography (PET) has been a significant development. Preclinical and early clinical data indicated that ⁶⁸Ga-DOTA-TOC achieves higher tumor-to-nontumor ratios more quickly than ¹¹¹In-pentetreotide scintigraphy. snmjournals.org In a direct comparison, ⁶⁸Ga-DOTA-TOC identified all lesions previously known with ¹¹¹In-pentetreotide and detected additional small lesions. snmjournals.org Other ⁶⁸Ga-labeled analogs like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC have also shown superior performance to ¹¹¹In-pentetreotide in terms of tumor uptake and lesion detection. nih.gov
¹¹¹In-pentetreotide vs. ¹²³I-Tyr³-octreotide: Early somatostatin receptor imaging utilized ¹²³I-Tyr³-octreotide. However, ¹¹¹In-pentetreotide demonstrated a significant advantage with its more rapid clearance from non-target tissues via the kidneys, which improved image quality and reduced background signal. mdpi.com
| Comparison | Key Findings | Reference |
|---|---|---|
| ¹¹¹In-pentetreotide vs. ⁹⁹ᵐTc-HYNIC-TOC | ⁹⁹ᵐTc-HYNIC-TOC showed higher target-to-nontarget ratios. | viamedica.pl |
| ¹¹¹In-pentetreotide vs. ⁹⁹ᵐTc-P829 | ¹¹¹In-pentetreotide was superior due to lower nonspecific uptake of ⁹⁹ᵐTc-P829. | snmjournals.org |
| ¹¹¹In-pentetreotide vs. ⁶⁸Ga-DOTA-TOC | ⁶⁸Ga-DOTA-TOC achieved higher tumor-to-nontumor ratios and detected more lesions. | snmjournals.org |
| ¹¹¹In-pentetreotide vs. ¹²³I-Tyr³-octreotide | ¹¹¹In-pentetreotide showed more rapid clearance from non-target tissues. | mdpi.com |
Computational Modeling and In Silico Analysis for Somatostatin Receptor Ligands
Molecular Docking and Ligand-Receptor Interaction Prediction
Computational methods, particularly molecular docking, are increasingly used to predict how ligands like pentetreotide will bind to their receptor targets. nih.govchemrxiv.org These in silico techniques simulate the interaction between a ligand and a protein at the molecular level, helping to understand binding affinities and modes. chemrxiv.org
For somatostatin receptors, which are G-protein-coupled receptors, the lack of crystal structures for all subtypes has posed a challenge. researchgate.net However, homology modeling has been used to create structural models of SSTR4 and SSTR5 to study ligand interactions. researchgate.net Molecular dynamics simulations have been employed to investigate the interaction of various radiopharmaceuticals with SSTR2, revealing detailed information about the binding modes and the roles of different parts of the molecules (peptide, chelator, and radionuclide) in receptor binding. nih.govacs.org
Studies have used tools like AutoDock and MOE-Dock to perform virtual screening and predict the binding affinities of various compounds, including pentetreotide, to different protein targets. nih.govchemrxiv.org These simulations can identify key residues on the receptor that are crucial for ligand binding and help explain the selectivity of different ligands for various receptor subtypes. researchgate.netnih.gov
Pharmacokinetic Modeling in Preclinical Systems
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. wuxiapptec.com In preclinical research, PK models are essential for understanding the in vivo behavior of drugs like pentetreotide and for translating findings from animal models to humans. wuxiapptec.comthno.org
Physiologically based pharmacokinetic (PBPK) models are a sophisticated type of PK model that incorporates drug-specific properties with system-specific physiological parameters to predict the whole-body distribution of a compound. thno.org PBPK models have been developed to describe the biodistribution of somatostatin analogs in preclinical species, such as mice. researchgate.net These models can simulate the tracer's distribution in various organs and tumors, taking into account factors like blood flow and receptor-mediated endocytosis. researchgate.net
By fitting these models to biokinetic data from preclinical studies, researchers can gain insights into the factors influencing the drug's distribution and optimize parameters for potential clinical applications. researchgate.netnih.gov This approach can help in designing more effective preclinical experiments and in predicting human dosimetry. nih.gov
Development and Application of Computational Drug Discovery Pipelines
The integration of various computational tools into comprehensive drug discovery pipelines is accelerating the development of new therapeutics. tandfonline.com These pipelines often begin with virtual screening of large compound libraries using techniques like molecular docking to identify potential hits. chemrxiv.org This is followed by more detailed in silico analysis, such as molecular dynamics simulations, to refine the understanding of ligand-receptor interactions. nih.govacs.org
Quantitative Systems Pharmacology (QSP) is an approach that combines computational modeling with experimental data to predict how drugs affect biological systems. researchgate.net QSP models can integrate information on pharmacokinetics, pharmacodynamics, and mechanisms of action to forecast efficacy and safety. researchgate.net
For somatostatin receptor ligands, computational design has played a role in the development of analogs like octreotide, which was designed by systematically modifying the structure of the natural hormone somatostatin. tandfonline.com Modern computational tools are now being used to rationally design peptide macrocycles with improved properties, such as increased rigidity and target affinity. tandfonline.com These computational pipelines represent a powerful strategy for discovering and optimizing novel somatostatin receptor ligands for diagnostic and therapeutic applications.
Innovations in Radiopharmaceutical Development Based on the Pentatreotide Framework
Research into Alternative Radionuclide Conjugation Strategies
The versatility of the Pentetreotide (B1679299) framework allows for its conjugation with a variety of radionuclides, each offering distinct advantages for imaging or therapy. patsnap.com
Investigation of Positron Emitter Labeling (e.g., ⁶⁸Ga)
The development of Pentetreotide analogs labeled with positron emitters, most notably Gallium-68 (⁶⁸Ga), has revolutionized the imaging of neuroendocrine tumors (NETs). patsnap.com ⁶⁸Ga-labeled somatostatin (B550006) analogs like ⁶⁸Ga-DOTATOC, ⁶⁸Ga-DOTATATE, and ⁶⁸Ga-DOTANOC offer significant advantages over traditional SPECT imaging with ¹¹¹In-pentetreotide. nih.govsymbiosisonlinepublishing.com These advantages include the superior spatial resolution of Positron Emission Tomography (PET), which allows for the detection of smaller lesions, and a more convenient imaging protocol for patients. patsnap.comnih.gov
Preclinical studies were instrumental in demonstrating the potential of ⁶⁸Ga-labeled peptides. Early research in animal models showed successful tumor uptake of ⁶⁸Ga-labeled somatostatin analogs. emory.edu Clinical studies subsequently confirmed that ⁶⁸Ga-DOTATOC PET imaging has a higher sensitivity for localizing neuroendocrine tumors compared to ¹¹¹In-pentetreotide. snmjournals.orgsnmjournals.org The availability of ⁶⁸Ga from a generator system further enhances its clinical utility, making it independent of an on-site cyclotron. snmjournals.orgsnmjournals.org
| Radionuclide | Analog | Key Research Finding | Citation |
| ⁶⁸Ga | DOTATOC | Higher sensitivity in localizing neuroendocrine tumors compared to ¹¹¹In-pentetreotide. | snmjournals.orgsnmjournals.org |
| ⁶⁸Ga | DOTATATE | Approved for localization of NETs by PET/CT. | snmjournals.org |
| ⁶⁸Ga | DOTANOC | Demonstrates high affinity for multiple SSTR subtypes. | symbiosisonlinepublishing.com |
Exploration of Alpha Emitter Conjugation (e.g., ²²⁵Ac, ²¹²Pb)
Targeted alpha therapy (TAT) represents a promising frontier in radionuclide therapy due to the high linear energy transfer (LET) and short range of alpha particles, which can induce difficult-to-repair double-strand DNA breaks in cancer cells with minimal damage to surrounding healthy tissue. nih.gov Research has focused on conjugating Pentetreotide analogs with alpha-emitting radionuclides such as Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb). nih.gov
Preclinical studies with ²²⁵Ac-DOTATATE have shown significant anti-tumor effects in models of neuroendocrine tumors. researchgate.net Similarly, ²¹²Pb, which decays to the alpha-emitter Bismuth-212 (²¹²Bi), has been investigated. nih.gov Preclinical studies of ²¹²Pb-DOTAMTATE demonstrated favorable tumor targeting and efficacy, particularly when combined with chemotherapy. researchgate.netnih.gov These studies underscore the potential of alpha-emitter-conjugated Pentetreotide analogs to overcome resistance to beta-emitter therapies. nih.gov
| Alpha Emitter | Analog | Key Research Finding | Citation |
| ²²⁵Ac | DOTATATE | Shown to be effective in treating metastatic NETs with minimal toxicity in early studies. | thieme-connect.com |
| ²¹²Pb | DOTAMTATE | Preclinical studies show significant tumor targeting and efficacy, enhanced with chemotherapy. | researchgate.netnih.gov |
| ²¹³Bi | DOTATOC | Investigated for TAT of NETs, showing evidence of partial response. | thieme-connect.com |
Development with Beta Emitters for Experimental Therapeutic Approaches (e.g., ¹⁷⁷Lu, ⁹⁰Y)
The development of Pentetreotide analogs labeled with beta-emitting radionuclides, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), has been a cornerstone of peptide receptor radionuclide therapy (PRRT). medicaljournalssweden.se These therapies have shown considerable success in treating inoperable or metastatic neuroendocrine tumors. medicaljournalssweden.se
¹¹¹In-pentetreotide was initially explored for therapy, but its therapeutic effect, reliant on Auger and conversion electrons, resulted in infrequent tumor size reduction. acnmonline.org This led to the development of analogs coupled with more potent beta-emitters. acnmonline.org ⁹⁰Y-DOTATOC was one of the first such agents used, demonstrating the potential for more effective tumor treatment. acnmonline.org Subsequently, ¹⁷⁷Lu-DOTATATE emerged as a highly successful therapeutic agent, showing significant tumor regression in preclinical models and improved outcomes in clinical trials. medicaljournalssweden.se The choice between ¹⁷⁷Lu and ⁹⁰Y can be tailored to the tumor characteristics, with the longer path length of ⁹⁰Y's beta particles being potentially more effective for larger tumors, while ¹⁷⁷Lu is often preferred for its favorable safety profile and the ability to image post-therapy due to its gamma emissions. researchgate.netnih.gov
| Beta Emitter | Analog | Key Research Finding | Citation |
| ¹⁷⁷Lu | DOTATATE | Has shown significant tumor regression and improved survival in patients with NETs. | medicaljournalssweden.se |
| ⁹⁰Y | DOTATOC | One of the first beta-emitters used in PRRT, effective for treating larger tumors. | acnmonline.org |
| ¹⁷⁷Lu/⁹⁰Y | DOTATATE | Combination therapy has been explored to target a range of tumor sizes. | researchgate.net |
Development of Multimodal Imaging Agents
The development of hybrid or multimodal imaging agents, which combine a radionuclide with a fluorescent dye on the same targeting molecule like Pentetreotide, is an active area of research. This approach aims to leverage the strengths of different imaging modalities. For instance, a hybrid tracer could provide whole-body preoperative imaging via SPECT or PET, while the fluorescent component enables real-time intraoperative optical guidance for surgeons. researchgate.net Hybrid-labeled derivatives of octreotide (B344500) are being extensively evaluated in preclinical settings to create targeted agents for accurate tumor identification. researchgate.net The goal is to develop agents that can be used for both diagnosis and image-guided therapy. mdpi.com
Design and Synthesis of Novel Peptidomimetic Analogs for Somatostatin Receptor Targeting
Research has moved beyond the initial Pentetreotide structure to design novel peptidomimetic analogs with improved properties for SSTR targeting. nih.gov The objective is to develop compounds with a broader binding profile to different SSTR subtypes, enhanced stability, or different functional characteristics (agonists vs. antagonists). researchgate.net
For example, analogs like Pasireotide (B1678482) (SOM230) were developed to bind with high affinity to multiple SSTR subtypes (1, 2, 3, and 5), potentially offering a therapeutic advantage over sst2-selective analogs like octreotide. nih.govresearchgate.net Another significant development is the investigation of SSTR antagonists. researchgate.net Preclinical studies have shown that radiolabeled SSTR antagonists can recognize more binding sites on tumor cells compared to agonists, leading to improved tumor uptake and higher-contrast images. nih.govresearchgate.net This could translate to more effective diagnostic imaging and potentially higher radiation doses delivered to tumors during PRRT. nih.gov
| Analog Type | Example Compound | Key Feature | Citation |
| Pan-Somatostatin Analog | Pasireotide (SOM230) | Binds with high affinity to SSTR subtypes 1, 2, 3, and 5. | nih.govresearchgate.net |
| SSTR Antagonist | JR11, LM3 | May recognize more binding sites, leading to improved tumor uptake. | researchgate.netnih.gov |
| Bispecific Analog | BIM-23244 | Simultaneously targets sst2 and sst5. | nih.gov |
Preclinical Research on Combination Therapeutic Strategies
To enhance the efficacy of PRRT with Pentetreotide-based radiopharmaceuticals, preclinical research is actively exploring combination therapeutic strategies. nih.govresearchgate.net The rationale is that combining PRRT with other treatments, such as chemotherapy or molecularly targeted agents, could result in synergistic anti-tumor effects. nih.govthno.org
Investigation of Synergistic Effects with Chemotherapeutic Agents in Animal Models
The combination of peptide receptor radionuclide therapy (PRRT) with chemotherapeutic agents is a promising strategy to enhance anti-tumor effects. nih.govthno.org Preclinical studies in various animal models have explored the synergistic potential of radiolabeled pentetreotide analogs with different chemotherapy drugs. The rationale behind this approach is that chemotherapy can induce radiosensitization, making cancer cells more susceptible to the effects of radiation delivered by the radiolabeled peptide. nih.gov
One area of investigation involves combining PRRT with agents that damage DNA or interfere with DNA repair mechanisms. For instance, the combination of ¹⁷⁷Lu-DOTATATE with PARP inhibitors like talazoparib (B560058) and olaparib (B1684210) has been shown to increase DNA double-strand breaks and reduce tumor growth more effectively than either treatment alone in neuroendocrine tumor models. thno.org Similarly, the use of 5-fluorouracil (B62378) (5-FU), a well-known chemotherapeutic and radiosensitizing agent, in combination with ²¹²Pb-DOTAMTATE, has demonstrated optimized efficacy in preclinical models. snmjournals.orgaacrjournals.org In a study using a neuroendocrine tumor model, the combination of three cycles of 10 µCi of ²¹²Pb-DOTAMTATE with 5-FU resulted in 79% of the animals being tumor-free at the end of the 31-week study. aacrjournals.org
Another approach focuses on targeting specific signaling pathways involved in tumor growth and survival. The combination of ¹⁷⁷Lu-octreotide with the ALK inhibitor lorlatinib (B560019) showed synergistic antitumor effects in a high-risk neuroblastoma xenograft mouse model. mdpi.com This combination led to a significant increase in cleaved caspase-3, an indicator of apoptosis, in the tumor cells. mdpi.com However, not all combinations have proven beneficial. A preclinical study combining ¹⁷⁷Lu-DOTATATE with the mTOR inhibitor everolimus (B549166) (RAD001) was found to be less effective than PRRT alone. nih.gov
The timing and sequence of administration can also influence the synergistic outcome. For example, treating mice with the chemotherapeutic agent temozolomide (B1682018) (TMZ) for 14 days prior to PRRT resulted in increased tumor perfusion and a subsequent increase in the uptake of the radiopeptide. nih.gov
These preclinical investigations highlight the potential of combining pentetreotide-based radiopharmaceuticals with chemotherapy to improve therapeutic outcomes. However, the choice of chemotherapeutic agent and the treatment schedule needs to be carefully selected for each specific tumor type to maximize synergy and minimize toxicity. nih.gov
Interactive Data Table: Synergistic Effects of Pentetreotide Analogs with Chemotherapeutic Agents in Animal Models
| Radiopharmaceutical | Chemotherapeutic Agent | Tumor Model | Key Findings | Reference |
| ¹⁷⁷Lu-octreotide | Lorlatinib | High-Risk Neuroblastoma (CLB-BAR) Xenograft | Synergistic tumor volume reduction; increased cleaved caspase-3. | mdpi.com |
| ²¹²Pb-DOTAMTATE | 5-Fluorouracil (5-FU) | Neuroendocrine Tumor | Enhanced efficacy, with 79% of animals tumor-free. | aacrjournals.org |
| ¹⁷⁷Lu-DOTATATE | Temozolomide (TMZ) | Not Specified | Increased tumor perfusion and radiopeptide uptake after TMZ pretreatment. | nih.gov |
| ¹⁷⁷Lu-DOTATATE | Everolimus (RAD001) | Pancreatic Neuroendocrine Tumor (CA20948) Rat Model | Combination was less effective than PRRT alone. | nih.gov |
| ¹⁷⁷Lu-DOTATATE | PARP Inhibitors (Talazoparib, Olaparib) | Neuroendocrine Cell Lines | Increased double-strand breaks and reduced cell/tumor growth. | thno.org |
Strategies for Radiosensitization in Preclinical Tumor Models
Radiosensitization aims to make tumor cells more vulnerable to the damaging effects of radiation, thereby enhancing the efficacy of radiotherapy. karger.com In the context of pentetreotide-based radiopharmaceuticals, various strategies are being explored in preclinical models to achieve this. These strategies often involve modulating cellular processes that influence how cells respond to radiation.
One major approach to radiosensitization is the inhibition of DNA repair mechanisms. crownbio.com Radiation therapy primarily works by causing DNA damage in cancer cells. researchgate.net Agents that interfere with the cell's ability to repair this damage can significantly boost the therapeutic effect. For example, PARP inhibitors have been shown to act as radiosensitizers in combination with ¹⁷⁷Lu-DOTA-TATE in neuroendocrine tumor models by preventing the repair of DNA single-strand breaks, which then leads to the accumulation of more lethal double-strand breaks. thno.org
Another strategy involves modulating the tumor microenvironment and cellular signaling pathways. For instance, inhibiting the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, has shown radiosensitizing effects in in vitro models of gastroenteropancreatic neuroendocrine tumors (GEP-NENs). thno.org Similarly, targeting the EGFR pathway with agents like lapatinib (B449) or cetuximab can induce radiosensitization by arresting the cell cycle or inhibiting radiation-induced signaling pathways. nih.gov
The generation of reactive oxygen species (ROS) is a key mechanism by which radiation damages cells. thno.org Therefore, strategies that enhance ROS production or inhibit the cell's antioxidant defenses can increase radiosensitivity. nih.gov For example, silencing the mRNA-binding protein HuR can lead to increased ROS accumulation and inhibit the thioredoxin reductase system, thereby sensitizing tumor cells to radiation. nih.gov
Furthermore, some chemotherapeutic agents themselves can act as radiosensitizers. 5-fluorouracil, for instance, is known to have radiosensitizing properties. snmjournals.org The combination of 5-fluorouracil with decitabine (B1684300) (a DNA methyltransferase inhibitor) or tacedinaline (B1681204) (an HDAC inhibitor) has been shown to have radiosensitizing effects and increase SSTR2 expression in several human neuroendocrine tumor cell lines, leading to higher uptake of [⁶⁸Ga]Ga-DOTA-TOC. thno.org
These preclinical studies demonstrate a variety of promising strategies for radiosensitizing tumors to pentetreotide-based radionuclide therapy. The successful translation of these strategies to the clinical setting will require careful consideration of the specific molecular characteristics of the tumor to select the most appropriate radiosensitizing agent. thno.org
Interactive Data Table: Radiosensitization Strategies in Preclinical Tumor Models for Pentetreotide-Based Therapies
| Radiosensitization Strategy | Agent/Method | Mechanism of Action | Tumor Model | Key Findings | Reference |
| Inhibition of DNA Repair | PARP Inhibitors (e.g., Talazoparib, Olaparib) | Inhibit repair of DNA single-strand breaks, leading to double-strand breaks. | SSTR2-expressing neuroendocrine cell lines | Increased double-strand breaks and reduced cell/tumor growth when combined with ¹⁷⁷Lu-DOTA-TATE. | thno.org |
| Modulation of Cell Signaling | PI3K/AKT/mTOR Inhibitors | Inhibit cell survival and proliferation pathways. | In vitro models of GEP-NENs | Demonstrated radiosensitizing effects. | thno.org |
| Modulation of Cell Signaling | EGFR Inhibitors (e.g., Lapatinib, Cetuximab) | Inhibit the MEK/ERK pathway, arrest cell cycle, and inhibit EGFR-MAPK signaling. | Breast Cancer Models | Induces radiosensitization. | nih.gov |
| Enhancement of Oxidative Stress | HuR Silencing | Enhances ROS accumulation and inhibits the TrxR system. | Not Specified | Mediates radiosensitization of tumor cells. | nih.gov |
| Chemotherapeutic Radiosensitization | 5-Fluorouracil with Decitabine or Tacedinaline | Inhibition of DNA methyltransferase or HDAC, respectively. | Human NEN cell lines | Increased cell apoptosis, radiosensitization effects, and increased SSTR2 expression. | thno.org |
Future Directions and Emerging Research Paradigms
Identification and Characterization of Next-Generation Somatostatin (B550006) Receptor Ligands (e.g., Antagonists)
A paradigm shift is occurring in the development of SSTR-targeting radiopharmaceuticals, with a growing focus on receptor antagonists. snmjournals.org For years, the prevailing belief was that internalization of the radiolabeled ligand, a characteristic of agonists like Pentetreotide (B1679299), was essential for effective imaging and therapy. snmjournals.orgviamedica.pl However, compelling evidence now suggests that SSTR antagonists, despite their poor internalization, may offer superior performance. snmjournals.orgviamedica.pl
Preclinical and early clinical studies have indicated that radiolabeled SSTR antagonists can lead to higher tumor uptake compared to their agonist counterparts. mdpi.comsnmjournals.org A key hypothesis for this observation is that antagonists recognize and bind to a larger number of receptor sites on the tumor cell surface than agonists. snmjournals.org This enhanced binding capacity could translate to improved tumor visualization, especially in tumors with lower SSTR expression. viamedica.pl
One of the most promising next-generation SSTR antagonists is JR11 (Cpa-c[d-Cys-Aph(Hor)-d-Aph(Cbm)-Lys-Thr-Cys]-d-Tyr-NH2). snmjournals.org Preclinical research and a pilot clinical study have demonstrated the superiority of radiolabeled JR11 over the widely used agonist, ¹⁷⁷Lu-DOTATATE. The antagonist showed a more favorable pharmacokinetic profile, including longer retention time within the tumor and higher tumor uptake. snmjournals.org This resulted in significantly higher radiation doses delivered to the tumor, with tumor-to-kidney and tumor-to-bone marrow dose ratios being substantially higher for the antagonist. snmjournals.org
The development of SSTR antagonists is not limited to a single candidate. Researchers have created and evaluated small libraries of antagonists to identify compounds with optimal properties, such as high affinity for SSTR subtype 2 (SSTR2). snmjournals.org The initial clinical evaluation of another antagonist, ¹¹¹In-DOTA-BASS, confirmed preclinical findings by showing higher tumor uptake compared to the agonist ¹¹¹In-pentetreotide. snmjournals.org These findings strongly support a shift from radiolabeled SSTR agonists to antagonists for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT). snmjournals.org
Table 1: Comparison of SSTR Agonists and Antagonists
| Feature | SSTR Agonists (e.g., Pentetreotide) | SSTR Antagonists (e.g., JR11) |
|---|---|---|
| Mechanism of Action | Binds to and activates the receptor, leading to internalization. snmjournals.orgviamedica.pl | Binds to the receptor, blocking agonist activity, with poor internalization. snmjournals.orgsnmjournals.org |
| Receptor Binding Sites | Binds to a subset of available receptor sites. snmjournals.org | Recognizes and binds to a larger population of receptor sites. snmjournals.org |
| Tumor Uptake | Generally lower compared to antagonists. mdpi.comsnmjournals.org | Demonstrated higher tumor uptake and retention. snmjournals.org |
| Clinical Potential | Established for imaging and PRRT. snmjournals.org | Promising for improved imaging and more effective PRRT, especially in tumors with low SSTR expression. snmjournals.orgviamedica.pl |
Principles of Personalized Radiopharmaceutical Design and Optimization
The "one-size-fits-all" approach to cancer therapy is increasingly being replaced by personalized medicine, and radiopharmaceuticals are at the forefront of this evolution. The core principle of personalized radiopharmaceutical design is to tailor the treatment to the individual characteristics of each patient and their specific tumor biology. numberanalytics.com This is largely achieved through the concept of "theranostics," which combines diagnostic imaging and targeted therapy. ajronline.orgsiemens-healthineers.com
Theranostics involves using a diagnostic radiopharmaceutical to identify patients who are likely to respond to a specific therapeutic radiopharmaceutical. numberanalytics.com This is often accomplished using a "theranostic pair," where the same molecular target is targeted by two different radiopharmaceuticals: one for imaging (e.g., labeled with Gallium-68 for PET scans) and one for therapy (e.g., labeled with Lutetium-177 for PRRT). ajronline.org This approach ensures that the therapy is directed only to patients whose tumors express the target receptor, thereby personalizing the treatment. numberanalytics.com
A critical component of personalized radiopharmaceutical therapy is patient-specific dosimetry. nih.govbanook.com There is significant variability among patients in how radiopharmaceuticals are absorbed and distributed in both tumors and healthy organs. nih.govtums.ac.ir Pre-therapeutic dosimetry, performed after a diagnostic scan, allows for the calculation of the radiation dose that will be delivered to the tumor and critical organs like the kidneys and bone marrow. nih.govbanook.com This information can be used to optimize the administered activity of the therapeutic radiopharmaceutical to maximize the dose to the tumor while minimizing toxicity to healthy tissues. sckcen.betandfonline.com Commercial software workflows are available to assist in these complex dosimetric calculations. banook.com
The principles of personalized radiopharmaceutical design also extend to the molecular level. This includes the development of novel radiopharmaceuticals that target specific molecular processes and the use of biomarkers to select patients who are most likely to benefit from a particular therapy. numberanalytics.com Genetic variations can influence how a patient metabolizes a radiopharmaceutical, affecting both its efficacy and toxicity. numberanalytics.com Understanding these factors allows for a more precise and effective application of radiopharmaceutical therapies.
Advanced Computational and Data Science Applications in Molecular Imaging Research
The development and optimization of radiopharmaceuticals are being significantly accelerated by the integration of advanced computational and data science applications. researchgate.netnih.gov These in silico methods offer powerful tools for designing, predicting the properties of, and analyzing the performance of new radiopharmaceutical agents, reducing the time and cost associated with traditional drug discovery. nih.govdntb.gov.ua
Computer-Aided Drug Design (CADD) and machine learning (ML) are at the forefront of this computational revolution. researchgate.netnih.gov These techniques encompass a range of methods, including:
Molecular Docking and Dynamics: These simulations predict how a potential radiopharmaceutical will bind to its target receptor, providing insights into the strength and stability of the interaction. researchgate.netnih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional features of a molecule that are responsible for its biological activity, guiding the design of new and more potent compounds. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can predict the activity of new compounds based on their structural properties. researchgate.net
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a radiopharmaceutical, helping to identify candidates with favorable pharmacokinetic properties early in the development process. nih.gov
Beyond drug design, data science is transforming the analysis of molecular imaging data. Radiomics is an emerging field that involves the high-throughput extraction of a large number of quantitative features from medical images, such as those from PET/CT scans. mdpi.comfrontiersin.orgascopubs.org This approach, often combined with machine learning algorithms, can uncover patterns and textures within the tumor that are not visible to the naked eye. mdpi.comfrontiersin.org These "radiomic signatures" have shown promise in:
Predicting Tumor Grade and Aggressiveness: Studies have demonstrated that texture analysis of PET/CT images can help predict the pathological grade of neuroendocrine tumors. frontiersin.orgascopubs.orgresearchgate.net
Prognostication: Certain radiomic features, such as entropy and kurtosis, have been identified as independent predictors of patient survival. mdpi.comnih.gov
Assessing Tumor Heterogeneity: Radiomics can provide a non-invasive measure of tumor heterogeneity, which is often linked to treatment response and patient outcomes. nih.gov
Artificial intelligence (AI) and deep learning are also being applied to various aspects of molecular imaging, from image reconstruction and segmentation to automated diagnosis and treatment guidance. These technologies have the potential to improve the accuracy and efficiency of image analysis, leading to more precise and personalized oncology care.
Table 2: Computational and Data Science Applications in Radiopharmaceutical Research
| Application Area | Techniques | Impact on Pentetreotide and SSTR-Targeted Agents |
|---|---|---|
| Radiopharmaceutical Design | CADD, Machine Learning, Molecular Docking, QSAR, ADMET Prediction. researchgate.netnih.govnih.gov | Accelerates the discovery and optimization of next-generation SSTR ligands with improved binding affinity and pharmacokinetic profiles. |
| Image Analysis (Radiomics) | Texture Analysis, Machine Learning. mdpi.comfrontiersin.org | Enables non-invasive characterization of tumor heterogeneity and prediction of treatment response and prognosis from PET/CT images. |
| Clinical Workflow | Artificial Intelligence, Deep Learning. | Improves diagnostic accuracy, streamlines image analysis, and supports personalized treatment planning. |
Novel Preclinical Investigations into Broadened Therapeutic Applications of Somatostatin Analogs
Preclinical research is actively exploring the expansion of therapeutic applications for somatostatin analogs beyond their traditional use in neuroendocrine tumors (NETs). These investigations focus on developing novel compounds with enhanced properties and evaluating their efficacy in a wider range of cancers that express somatostatin receptors.
One area of intense research is the development of somatostatin analogs with a broader SSTR binding profile. While Pentetreotide primarily targets SSTR2, some tumors express other SSTR subtypes. Novel analogs, such as DOTA-NOC-ATE and DOTA-BOC-ATE, have been developed to bind with high affinity to SSTR2, SSTR3, and SSTR5. Preclinical studies have shown that these compounds exhibit significantly higher uptake in tumors and other SSTR-expressing tissues compared to SSTR2-selective analogs, along with lower kidney uptake, suggesting their potential for more effective imaging and therapy.
Another innovative approach involves the creation of cytotoxic somatostatin analogs. These compounds link a potent chemotherapeutic agent, such as doxorubicin, to a somatostatin analog. The somatostatin analog acts as a targeting vector, delivering the cytotoxic payload directly to cancer cells that express SSTRs. A preclinical study of one such compound, AN-162, demonstrated significant tumor growth inhibition in a model of estrogen-independent breast cancer, supporting the concept of targeted chemotherapy.
The potential utility of SSTR-targeted agents is also being investigated in other malignancies. For instance, preclinical studies have shown that some hepatocellular carcinoma (HCC) cell lines express SSTR2 and that somatostatin analogs can have an antiproliferative effect. Furthermore, the overexpression of SSTRs in luminal A breast cancer has prompted preclinical evaluation of somatostatin analogs for imaging this cancer subtype. While initial studies with antagonist radiotracers did not show a significant advantage over agonists in a breast cancer model, the high tumor uptake observed suggests that with further modifications to improve affinity, these antagonists could be promising for breast cancer imaging.
Recent preclinical work has also focused on developing novel theranostic pairs for SSTR2-positive cancers. One such pair, [⁶⁸Ga]Ga/[²²⁵Ac]Ac-FL-031, is being evaluated for its potential in treating not only NETs but also small cell lung cancer (SCLC), which frequently overexpresses SSTR2.
Translational Research Challenges and Opportunities in Radiopharmaceutical Science
The translation of promising radiopharmaceuticals from the laboratory to the clinic is a complex process fraught with challenges, but it also presents significant opportunities for advancing cancer care.
Challenges:
Regulatory Hurdles: The regulatory landscape for radiopharmaceuticals is intricate, requiring compliance with guidelines from multiple bodies that govern both pharmaceuticals and radioactive materials. This can lead to a lengthy and costly approval process. The lack of specific guidance for novel radiopharmaceuticals can also create confusion for developers.
Radionuclide Supply Chain: The production and distribution of radionuclides, especially those with short half-lives, present significant logistical challenges. Many isotopes are produced in a limited number of specialized facilities, making the supply chain vulnerable to disruptions. The scarcity of certain alpha-emitting radionuclides, which are of great interest for targeted alpha therapy, further complicates preclinical and clinical development.
Clinical Trial Complexity: Designing and conducting clinical trials for radiopharmaceuticals can be more complex than for non-radioactive drugs. This includes the need for specialized sites with expertise in handling radioactive materials and conducting nuclear medicine imaging.
Preclinical to Clinical Translation: Translating findings from preclinical animal models to humans is not always straightforward. Well-designed preclinical studies are crucial, especially for highly cytotoxic agents like those used in targeted alpha therapy, to ensure a balance between safety and efficacy.
Dosimetry Implementation: While patient-specific dosimetry is recognized as important for personalizing therapy, its routine implementation in clinical practice is not yet widespread. This is due to a lack of extensive evidence from large-scale trials and the technical complexities of performing accurate dosimetry. banook.com
Opportunities:
Theranostics and Personalized Medicine: The theranostic approach offers a powerful opportunity to personalize cancer treatment by selecting patients who are most likely to benefit from a specific therapy, thereby improving outcomes and reducing unnecessary toxicity. numberanalytics.comajronline.org
Targeted Alpha Therapy (TAT): Alpha-emitting radionuclides deliver highly potent, localized radiation, offering the potential for highly effective cancer cell killing with minimal damage to surrounding healthy tissue. Overcoming the challenges associated with TAT could lead to significant therapeutic advances.
Novel Targeting Vectors: The development of new targeting vectors, such as SSTR antagonists and molecules targeting other cancer-specific receptors, opens up new avenues for diagnosing and treating a wider range of cancers. snmjournals.org
Advanced Imaging and Computational Tools: The integration of advanced imaging technologies and computational methods like AI and radiomics provides powerful tools to better understand tumor biology, optimize treatment planning, and predict patient outcomes. researchgate.netnih.gov
International Collaboration and Harmonization: Increased collaboration between researchers, industry, and regulatory agencies can help to streamline the development and approval process for new radiopharmaceuticals. Harmonization of regulatory requirements across different countries could also facilitate global clinical trials and patient access to new therapies.
常见问题
Q. How can researchers design a robust experimental protocol to investigate Pentatreotide's receptor binding kinetics?
Methodological Answer:
- Framework: Use the PICOT framework to structure the study:
- Population/Problem: Target receptor (e.g., somatostatin receptors SSTR1-5).
- Intervention: this compound concentration, incubation time.
- Comparison: Control groups (e.g., octreotide, untreated cells).
- Outcome: Binding affinity (IC50), kinetic parameters (association/dissociation rates).
- Time: Duration of receptor-ligand interaction assays.
- Experimental Controls: Include competitive binding assays with labeled ligands (e.g., radioligands) and negative controls (e.g., scrambled peptides) to validate specificity .
- Data Validation: Replicate experiments ≥3 times; use nonlinear regression (e.g., GraphPad Prism) to calculate kinetic constants .
Table 1: Key Parameters for Receptor Binding Assays
| Parameter | Example Values | Instrumentation |
|---|---|---|
| Incubation Time | 30–120 minutes | Microplate reader |
| Temperature | 25°C or 37°C | Radioligand scintillation counter |
| Ligand Concentration | 0.1 nM–10 µM | Surface plasmon resonance (SPR) |
Q. What methodologies ensure high-purity synthesis of this compound for in vitro studies?
Methodological Answer:
- Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Optimize coupling efficiency via Kaiser tests .
- Purification:
- HPLC: Reverse-phase C18 column; gradient: 10%–60% acetonitrile/0.1% TFA over 30 minutes.
- QC Metrics: ≥95% purity (HPLC), mass spectrometry (MS) for molecular weight confirmation.
- Batch Consistency: Request peptide content analysis (e.g., amino acid analysis) to minimize variability in bioassays .
Table 2: Common Impurities in this compound Synthesis
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Deletion sequences | Incomplete coupling | Double coupling steps |
| Oxidation products | Methionine residues | Use inert atmosphere |
| Trifluoroacetate (TFA) | Cleavage reagents | Lyophilization with HCl |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical studies?
Methodological Answer:
- Systematic Review: Apply PRISMA guidelines to identify bias in existing studies (e.g., inconsistent dosing, animal models). Use databases like PubMed and Embase with keywords: "this compound PK," "half-life," "bioavailability" .
- Data Reanalysis: Normalize PK parameters (e.g., AUC, Cmax) to body surface area or metabolic rate. Use multivariate regression to account for covariates (e.g., species, formulation) .
- In Silico Modeling: Develop a PBPK (physiologically based pharmacokinetic) model using tools like GastroPlus to simulate interspecies differences .
Example Workflow:
Literature search → 2. Data extraction → 3. Meta-analysis → 4. Hypothesis testing (ANOVA for inter-study variability).
Q. What strategies optimize in vitro–in vivo correlation (IVIVC) for this compound’s therapeutic efficacy?
Methodological Answer:
- In Vitro Design: Use 3D tumor spheroids or patient-derived organoids to mimic in vivo tumor microenvironments. Measure apoptosis (Annexin V/PI) and receptor internalization (confocal microscopy) .
- In Vivo Validation:
- Animal Models: Use SSTR-overexpressing xenografts (e.g., AR42J rat pancreatic cancer cells).
- Dosing: Align in vitro IC50 with plasma exposure (AUC/MIC ratio).
- Statistical Alignment: Apply Bland-Altman plots to assess agreement between in vitro and in vivo EC50 values .
Q. How should researchers address discrepancies in this compound’s reported mechanisms of action (e.g., antiproliferative vs. pro-apoptotic effects)?
Methodological Answer:
- Mechanistic Studies:
- Pathway Analysis: Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., PI3K/AKT, MAPK) post-treatment.
- Functional Assays: CRISPR knockout of SSTR subtypes to isolate receptor-specific effects.
- Contradiction Analysis: Compare cell lines (e.g., differences in SSTR isoform expression) and experimental conditions (e.g., serum-free vs. serum-containing media) .
Table 3: Common Confounders in Mechanism Studies
| Confounder | Impact | Resolution |
|---|---|---|
| Serum concentration | Alters ligand-receptor binding | Standardize media conditions |
| Cell passage number | Drifts in receptor expression | Use low-passage cells |
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
